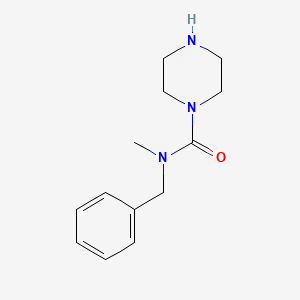

N-Benzyl-N-methylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-benzyl-N-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C13H19N3O/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 |

InChI Key |

JDIKOLJCDVKAKO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl N Methylpiperazine 1 Carboxamide and Its Analogues

Established Synthetic Pathways for the Piperazine (B1678402) Core and its N-Alkylation

The piperazine ring is a prevalent nitrogen heterocycle in drug discovery. researchgate.netencyclopedia.pub Traditional methods for creating carbon-substituted piperazines often involve the de novo construction of the six-membered ring from starting materials like amino acids and diamines, followed by adjustments to the oxidation level. nih.gov However, these approaches can be lengthy and are often limited by the availability of the initial materials. nih.govmdpi.com

More contemporary and efficient methods for piperazine synthesis have been developed. These include:

Ring expansion: Substituted piperazines can be synthesized through the ring expansion of 3-oxetanone. nih.gov

Transition metal-catalyzed cyclizations: Various research groups have utilized transition metals such as Titanium (Ti), Gold (Au), and Palladium (Pd) to catalyze the cyclization of linear starting materials, forming carbon-substituted piperazines. nih.gov

[3+3] Dimerization: A [3+3] dimerization of azomethine has been developed to produce highly substituted piperazines. nih.gov

Diol-Diamine Coupling: A ruthenium(II) catalyst with a (pyridyl)phosphine ligand can facilitate the coupling of diols and diamines to yield piperazines. organic-chemistry.org

Visible-Light-Promoted Decarboxylative Annulation: This method allows for the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions from a glycine-based diamine and various aldehydes. organic-chemistry.org

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org

Once the piperazine core is formed, N-alkylation is a crucial step for introducing substituents onto the nitrogen atoms. Common methods for N-alkylation include:

Nucleophilic Substitution: This involves the reaction of piperazine with alkyl halides or sulfonates. mdpi.comnih.gov N-alkylation using alkyl chlorides or bromides is a frequently used technique. mdpi.com To achieve monoalkylation, an excess of piperazine can be used with an alkyl halide in a basic solvent like pyridine. researchgate.net

Reductive Amination: This method utilizes an appropriate aldehyde and a reducing agent, such as sodium triacetoxyborohydride, to introduce an alkyl group. mdpi.comnih.gov

Reduction of Carboxamides: N-alkylpiperazines can also be prepared by the reduction of carboxamides. mdpi.comnih.gov

Alkylation of N-Acetylpiperazine: A straightforward synthesis of N-alkylpiperazines involves the alkylation of N-Acetylpiperazine, followed by the hydrolysis of the acetyl group. researchgate.net

Table 1: Comparison of N-Alkylation Methods for Piperazine

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides (e.g., chlorides, bromides), sulfonates | Common and direct method. Can be controlled for mono- or di-alkylation. | mdpi.comnih.govresearchgate.net |

| Reductive Amination | Aldehydes, sodium triacetoxyborohydride | Effective for introducing a variety of alkyl groups. | mdpi.comnih.gov |

| Reduction of Carboxamides | Reducing agents (e.g., LiAlH4) | An alternative route to N-alkylated products. | mdpi.comnih.gov |

| Alkylation of N-Acetylpiperazine | N-Acetylpiperazine, alkylating agent, followed by hydrolysis | A simple, two-step procedure for N-alkylpiperazines. | researchgate.net |

Strategies for the Introduction of the Benzyl (B1604629) Group and N-Methyl Substituent

The introduction of a benzyl group to the piperazine ring is a key step in the synthesis of N-Benzyl-N-methylpiperazine-1-carboxamide. The benzyl group can be introduced through the reaction of piperazine with benzyl chloride. orgsyn.org This method is straightforward and results in an easily purifiable product. orgsyn.org The benzyl group also serves as a useful blocking group that can be readily removed by hydrogenolysis, allowing for the synthesis of 1-monosubstituted or 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

For the introduction of the N-methyl substituent, several methods are available:

Reaction with Formaldehyde and Formic Acid: Piperazine hydrochloride can react with formaldehyde and formic acid to produce N-methylpiperazine hydrochloride, which is then neutralized. google.com

Reductive Amination with Formaldehyde: A more direct approach involves the reaction of piperazine with formaldehyde to form a condensation product, which is then hydrogenated in the presence of a Raney nickel catalyst to yield N-methylpiperazine. google.com This method offers a shorter process flow and high yield. google.com

Reaction with Methyl Alcohol: N-methylpiperazine can also be synthesized by reacting vaporized piperazine and methyl alcohol over a fixed bed catalyst. google.com

Reaction Mechanisms and Optimization for Carboxamide Bond Formation

The formation of the carboxamide bond is a critical transformation in the synthesis of this compound. This typically involves the reaction of a carboxylic acid or its derivative with an amine. Several reagents and conditions can be employed to facilitate this amide bond formation.

One common approach is the use of coupling agents. For instance, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like diisopropylethylamine (DIEA) can be used to couple a carboxylic acid with an amine on a solid support. 5z.com Another method involves the use of diisopropylcarbodiimide (DIC) and pentafluorophenol. 5z.com

The reaction mechanism for carboxamide bond formation generally proceeds through the activation of the carboxylic acid. The coupling agent reacts with the carboxyl group to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The choice of coupling agent and reaction conditions can be optimized to improve yields and minimize side reactions.

In the context of piperazine-2-carboxamide libraries, solid-phase synthesis has been effectively utilized. 5z.com This involves attaching the piperazine scaffold to a resin and then carrying out the subsequent chemical transformations. 5z.com

Derivatization and Functionalization of the Piperazine Ring for Scaffold Diversification

While a significant portion of piperazine-containing drugs are substituted only at the nitrogen positions, recent advancements have focused on the C-H functionalization of the piperazine ring to increase structural diversity. researchgate.netresearchwithnj.com These methods provide new avenues for creating defined substitution patterns on the carbon atoms of the piperazine ring. encyclopedia.pubmdpi.com

Key strategies for piperazine ring derivatization include:

Photoredox Catalysis: This has emerged as a powerful tool for C-H functionalization.

C-H Arylation: Using an iridium-based photocatalyst, N-Boc protected piperazines can be directly coupled with compounds like 1,4-dicyanobenzene. mdpi.com

C-H Vinylation: Similar photoredox conditions can be used to couple piperazines with vinyl sulfones. nih.gov

C-H Alkylation: Organic photoredox catalysts, such as acridinium salts, can promote the coupling of carbamate-protected piperazines with α,β-unsaturated carbonyl compounds. mdpi.com This method can be site-selective, depending on the electronic properties of the nitrogen substituents. mdpi.com

Direct C-H Lithiation: This approach involves the deprotonation of an N-Boc-protected piperazine using a strong base like s-butyllithium, followed by trapping the resulting organolithium species with an electrophile. mdpi.com This method can be used for asymmetric synthesis when a chiral auxiliary is employed. nih.gov

These advanced functionalization techniques expand the chemical space accessible for piperazine-based compounds, allowing for the creation of diverse molecular scaffolds for various applications. researchgate.netmdpi.com

Table 2: Modern Methods for C-H Functionalization of the Piperazine Ring

| Method | Key Reagents/Catalysts | Type of Functionalization | Key Features | References |

|---|---|---|---|---|

| Photoredox Catalysis | Iridium-based photocatalysts, Organic photoredox catalysts (e.g., acridinium salts) | Arylation, Vinylation, Alkylation, Heteroarylation | Allows for direct C-H bond activation under mild conditions. Can be site-selective. | researchgate.netnih.govmdpi.com |

| Direct C-H Lithiation | Strong bases (e.g., s-BuLi), Chiral auxiliaries (e.g., (-)-sparteine) | Alkylation, Acylation | Enables the introduction of various electrophiles. Can be performed asymmetrically. | nih.govmdpi.com |

Stereoselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. Several stereoselective approaches have been developed to access enantiomerically pure or enriched piperazine derivatives.

One established method involves starting from chiral α-amino acids. rsc.org This approach allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org A key transformation in this sequence is an aza-Michael addition. rsc.org

Asymmetric hydrogenation is another powerful technique. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These intermediates can then be converted to chiral piperazines without loss of optical purity. dicp.ac.cn

Catalytic asymmetric allylic alkylation has also been employed for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. thieme-connect.com This method utilizes a palladium catalyst and allows for the synthesis of highly enantioenriched piperazine-2-ones, which can be further transformed into chiral piperazines. thieme-connect.com

Furthermore, diastereoselective alkylation can be used to introduce a second stereocenter at a later stage of the synthesis. For instance, the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine was achieved with complete diastereoselectivity in the benzylation step. clockss.org The use of a chiral auxiliary, such as a stereogenic α-methylbenzyl group on a distal nitrogen, can also direct the stereochemical outcome of α-functionalization reactions. nih.gov

Molecular Interactions and Biological Target Engagement of N Benzyl N Methylpiperazine 1 Carboxamide Derivatives

Elucidation of Receptor Binding Affinities and Selectivity Profiles

The structural features of N-benzyl-N-methylpiperazine-1-carboxamide derivatives, particularly the piperazine (B1678402) ring and the carboxamide linker, allow for interaction with various receptor systems. Research has focused on their potential to modulate monoamine neurotransmitter receptors, neuropeptide receptors, and enzymes involved in the endocannabinoid system.

Derivatives containing piperazine and carboxamide moieties have been identified as potent ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the treatment of schizophrenia and other CNS disorders. Studies on structurally related indazole and piperazine scaffolds have revealed multi-target compounds with high affinity for dopamine D₂, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors. mdpi.com

The binding affinity is significantly influenced by the substituents on the piperazine and the aromatic rings. For instance, in a series of multitarget bitopic ligands, a dichlorophenylpiperazine moiety was found to establish a key ion pair with an aspartate residue (Asp³.³²) in the binding sites of D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. mdpi.comnih.gov Furthermore, π–π stacking interactions between the phenyl group attached to the piperazine and aromatic residues like phenylalanine and tryptophan in the D₂ receptor binding pocket contribute to the affinity. mdpi.com The nature of the linker between the piperazine core and other pharmacophoric elements is also critical in determining selectivity, particularly for the dopamine transporter (DAT) versus the serotonin transporter (SERT). civilica.com

| Compound Scaffold | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Indazole-piperazine derivative (Compound 1) | D₂ | 18 |

| Indazole-piperazine derivative (Compound 1) | 5-HT₁ₐ | 15 |

| Indazole-piperazine derivative (Compound 1) | 5-HT₂ₐ | 2.1 |

| Indazole-piperazine derivative (Compound 10) | D₂ | 12 |

| Indazole-piperazine derivative (Compound 10) | 5-HT₁ₐ | 29 |

| Indazole-piperazine derivative (Compound 10) | 5-HT₂ₐ | 1.5 |

Neuropeptide S (NPS) and its cognate receptor (NPSR) form a significant neuromodulatory system involved in regulating anxiety, fear, and arousal. ajchem-a.comresearchgate.net The NPSR is a G protein-coupled receptor that, upon binding NPS, stimulates the mobilization of intracellular calcium and the activation of protein kinases. ajchem-a.com This system is considered a therapeutic target for anxiety disorders, phobias, and post-traumatic stress disorder. researchgate.net While the NPS system is a focus of drug discovery, current research available does not specifically identify this compound derivatives as direct modulators of the Neuropeptide S Receptor.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide, making it a key target for therapies aimed at pain and inflammation. nih.govnih.gov Piperazine and piperidine-based ureas and carboxamides have been identified as a potent class of FAAH inhibitors. nih.govnih.gov These compounds often act as covalent inhibitors. The proposed mechanism involves the FAAH enzyme inducing a distortion of the amide bond within the inhibitor, which facilitates a nucleophilic attack by the catalytic Ser241 residue. This leads to the formation of a stable, covalent enzyme-inhibitor adduct, thereby inactivating the enzyme. nih.gov While piperazine-carboxamide analogs are known to exhibit FAAH inhibitory activity, specific kinetic data for this compound derivatives are not detailed in the reviewed literature. nih.gov

Investigation of Enzyme Inhibition Kinetics and Mechanisms

The this compound scaffold is also prevalent in the design of various enzyme inhibitors, targeting kinases involved in cancer and neurodegeneration, as well as cholinesterases implicated in cognitive disorders.

The N-methylpiperazine moiety is a recognized structural feature in a number of kinase inhibitors, where it is often incorporated to enhance aqueous solubility and target affinity. Structurally related arylpiperazine and carboxamide derivatives have demonstrated significant potential as anticancer agents by inhibiting various protein kinases.

For instance, pyrazine-2-carboxamide derivatives have been evaluated for their inhibitory activity against a panel of tyrosine kinases. One derivative, 3-amino-N-phenylpyrazine-2-carboxamide, showed notable inhibition of AXL receptor tyrosine kinase (AXL) and tyrosine kinase receptor A (TRKA). nih.gov In the context of neurodegenerative diseases, mutations in Leucine-rich repeat kinase 2 (LRRK2) are a common cause of Parkinson's disease, making its kinase activity a prime therapeutic target. Extensive research has led to the discovery of potent and selective LRRK2 inhibitors based on N-arylbenzamide and N-pyridazinylbenzamide scaffolds, which share the core amide linkage present in the subject compound class. No specific inhibition data for MLK3 by this compound derivatives was identified.

| Compound Scaffold | Target Kinase | % Inhibition (at 10 µM) |

|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL | 41% |

| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | 34% |

| 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide | AXL | 21% |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase levels of the neurotransmitter acetylcholine. A series of N-benzylpiperidine carboxamide derivatives, which are structurally analogous to the N-benzylpiperazine carboxamides, have been synthesized and evaluated as potent cholinesterase inhibitors. In these series, the ester linker of a lead compound was replaced with a more metabolically stable amide linker, leading to potent inhibitors of AChE. For example, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide demonstrated sub-micromolar inhibition of AChE. Similarly, (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were found to be active against BChE, though they showed no activity against AChE.

| Compound Name | Target Enzyme | Inhibitory Concentration (IC₅₀, µM) |

|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide | AChE | 5.94 |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the requested outline. The research findings necessary to detail this specific compound's activity in Monoamine Oxidase (MAO-A/B) inhibition, IMPDH inhibition, and its modulation of downstream cellular signaling pathways are not present in the public domain.

The available research focuses on structurally related but distinct classes of molecules. For instance, studies on MAO inhibition have investigated (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives, which feature a different core structure. mdpi.comnih.gov Similarly, research into IMPDH inhibition has examined N-benzylpiperazine-1-carboxamide derivatives containing a large isoquinolinesulfonyl group, which are significantly different from the parent compound specified. nih.govresearchgate.net

General information exists regarding the downstream effects of IMPDH inhibition, such as the interruption of DNA and RNA synthesis due to reduced guanine (B1146940) nucleotide pools. mostwiedzy.pl However, specific data linking this compound to the modulation of any particular cellular signaling pathway could not be found.

Therefore, constructing a scientifically accurate article that focuses solely on this compound according to the provided detailed outline is not feasible with the currently accessible information. Writing such an article would require speculation and extrapolation from unrelated compounds, which would violate the core principles of scientific accuracy.

Structure Activity Relationship Sar Studies of N Benzyl N Methylpiperazine 1 Carboxamide Analogues

Identification of Key Pharmacophoric Features within the N-Benzyl-N-methylpiperazine-1-carboxamide Core

Pharmacophore modeling for N-benzylpiperazine analogues has identified several key structural elements that are crucial for their biological activity. While specific models for this compound are not extensively detailed in the available literature, general principles can be derived from related compound series.

The core structure can be deconstructed into several key regions that contribute to target binding:

The N-Benzyl Group: This aromatic moiety often engages in hydrophobic and π-π stacking interactions within the target's binding pocket. The benzyl (B1604629) group can be considered a key hydrophobic region.

The Piperazine (B1678402) Ring: This heterocyclic core is a critical component. The nitrogen atoms of the piperazine ring are often essential for activity. The basicity of the piperazine nitrogen can be crucial for forming salt bridges or hydrogen bonds with acidic residues in the target protein.

The N-methyl Group: The methyl group on the second nitrogen of the piperazine ring can influence the compound's basicity, lipophilicity, and metabolic stability. It can also provide a point for steric interactions that may enhance or diminish activity depending on the topology of the binding site.

The Carboxamide Linker: The carboxamide group is a key feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide nitrogen potentially acting as a hydrogen bond donor. This linker properly orients the other pharmacophoric elements for optimal interaction with the target.

For instance, in the context of sigma-1 receptor ligands, a general pharmacophore model for benzylpiperazine derivatives includes two distal hydrophobic regions and a central basic nitrogen, which are essential for binding.

Influence of Substituent Variations on Preclinical Biological Potency and Selectivity

Systematic modification of the this compound scaffold has been a common strategy to probe the SAR and to optimize potency and selectivity. The influence of substituents can be analyzed by considering their effects on different parts of the molecule.

Substitutions on the Benzyl Ring:

The nature and position of substituents on the benzyl ring can significantly modulate the biological activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, influencing its interaction with the target. The position of the substituent is also critical; for example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted compounds generally showed higher affinity for sigma receptors compared to their 2- and 4-substituted counterparts. nih.gov

Modifications of the Piperazine Core:

Alterations to the piperazine ring itself, such as introducing substituents on the carbon atoms, can have a profound impact on activity. Such modifications can affect the conformation of the ring and the orientation of the pendant groups.

Variations of the Carboxamide Moiety:

Changes to the carboxamide group, such as replacing it with other linkers, can lead to a loss of activity, highlighting its importance in maintaining the correct orientation of the pharmacophoric groups.

The following interactive table summarizes the effects of substituent variations on the biological activity of some piperazine and piperidine (B6355638) carboxamide analogues, which can provide insights into the SAR of N-Benzyl-N-methylpiperazine-1-carboxamides.

| Compound Series | Substituent Variation | Effect on Biological Activity |

| N-(1-benzylpiperidin-4-yl)phenylacetamides (Sigma Receptor Ligands) | 3-substitution on the phenylacetamide ring (except OH) | Higher affinity for sigma-1 and sigma-2 receptors compared to 2- and 4-substitution. nih.gov |

| N-aryl piperazine-1-carboxamides (CCR2 Antagonists) | Decreased lipophilicity and basicity | Improved selectivity over hERG cardiac ion channel. |

| Benzylideneacetophenones | Electron-donating groups on para-position of aromatic rings | Enhanced anti-inflammatory and antioxidant activity. |

Conformational Analysis and Stereochemical Impact on Target Binding

The three-dimensional structure of this compound analogues plays a crucial role in their interaction with biological targets. Conformational analysis and stereochemistry are therefore critical aspects of their SAR.

Conformational Preferences:

The piperazine ring typically adopts a chair conformation. For 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. 5z.com This axial orientation can be further stabilized by intramolecular hydrogen bonds and can place key binding elements in a specific spatial arrangement necessary for interaction with a receptor. 5z.com Molecular modeling is a valuable tool for studying the conformational preferences of these molecules and their interactions with target proteins. 5z.com

Stereochemical Considerations:

Optimization Strategies for Enhanced Preclinical Efficacy and Ligand Efficiency

Lead optimization is a critical phase in drug discovery aimed at improving the properties of a lead compound to make it a suitable candidate for clinical development. For this compound analogues, several strategies can be employed to enhance their preclinical efficacy and ligand efficiency.

Improving Pharmacokinetic Properties:

A key aspect of lead optimization is the enhancement of the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For piperazine-containing compounds, strategies often focus on modulating lipophilicity and basicity to improve oral bioavailability and metabolic stability. For example, in a series of N-benzyl-5-nitrofuran-2-carboxamide antitubercular agents, the introduction of an α,α-dimethylbenzyl moiety led to significant improvements in mouse liver microsomal stability and pharmacokinetic profile. nih.govnih.gov

Enhancing Potency and Selectivity:

Structure-based drug design and the systematic exploration of SAR, as discussed in the previous sections, are fundamental to improving potency and selectivity. Computational methods can be used to guide the design of analogues with improved binding affinity for the target and reduced affinity for off-targets, thereby minimizing potential side effects. nih.gov

Ligand Efficiency:

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a molecule. It is a useful parameter for prioritizing fragments and leads during the early stages of drug discovery. Optimization strategies often aim to increase the binding affinity of a compound without disproportionately increasing its size, thus maintaining or improving its ligand efficiency.

The following table outlines some common optimization strategies and their potential outcomes for N-benzylpiperazine carboxamide analogues.

| Optimization Strategy | Goal | Potential Outcome |

| Introduction of metabolically stable groups | Enhance metabolic stability | Increased half-life and oral bioavailability. nih.govnih.gov |

| Modulation of lipophilicity | Improve solubility and permeability | Better absorption and distribution. |

| Introduction of polar groups | Reduce hERG liability | Improved cardiac safety profile. |

| Structure-based design | Increase target affinity | Enhanced potency. |

| Scaffold hopping | Discover novel chemotypes with improved properties | Improved patentability and potentially better overall profile. |

Preclinical Pharmacological Evaluation of N Benzyl N Methylpiperazine 1 Carboxamide Research Compounds

In Vitro Cellular Assays for Functional Biological Activity

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular level. For derivatives of N-Benzyl-N-methylpiperazine-1-carboxamide, these studies have been crucial in identifying their potential therapeutic applications, particularly in oncology and neurology.

The anti-proliferative activity of piperazine-containing compounds has been a significant area of investigation. Studies have demonstrated that derivatives of this class exhibit cytotoxic effects against a range of human cancer cell lines.

Research into benzhydrylpiperazine derivatives with carboxamide moieties has revealed notable cytotoxic activities. In vitro screening against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines showed significant growth inhibition. researchgate.net Generally, thioamide derivatives demonstrated higher growth inhibition than their carboxamide counterparts. researchgate.net

Similarly, piperazine-linked quinolinequinones have been identified as potent inhibitors of cancer cell growth. nih.govresearchgate.net One of the lead compounds, QQ1, was particularly effective against the ACHN renal cancer cell line, inhibiting cell proliferation and causing cell cycle arrest. nih.govresearchgate.net Another related compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), showed significant inhibition of cell viability in the BPH-1 human benign prostatic hyperplasia cell line. frontiersin.org The modular structure of arylpiperazines allows for chemical refinements that can improve potency and selectivity, making them valuable candidates for further preclinical investigation in oncology. nih.govmdpi.com

Table 1: In Vitro Cytotoxicity of N-Benzylpiperazine-1-carboxamide Analogs in Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity |

|---|---|---|---|

| Benzhydrylpiperazine Carboxamides | HUH-7 | Hepatocellular Carcinoma | Cytotoxic |

| Benzhydrylpiperazine Carboxamides | MCF-7 | Breast Cancer | Cytotoxic |

| Benzhydrylpiperazine Carboxamides | HCT-116 | Colorectal Cancer | Cytotoxic |

| Piperazine-Linked Quinolinone (QQ1) | ACHN | Renal Cancer | IC50 = 1.55 µM nih.govresearchgate.net |

Derivatives of benzylpiperazine have been extensively studied for their interaction with various receptors, particularly those implicated in neurological and psychiatric conditions. Radioligand binding assays are commonly used to determine the affinity and selectivity of these compounds for specific receptor subtypes.

A series of N-aryl piperazine-1-carboxamide (B1295725) compounds were identified as antagonists for the human CCR2 chemokine receptor. nih.gov In another area, new benzylpiperazine derivatives have been developed as potent and selective ligands for sigma-1 (σ₁) receptors. nih.gov For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 in the study) demonstrated a very high affinity for the σ₁ receptor (Ki = 1.6 nM) and significant selectivity over the sigma-2 (σ₂) receptor. nih.gov These compounds typically act as σ₁ receptor antagonists. nih.govnih.gov

Furthermore, piperazine-derived compounds have been engineered as antagonists for α1-adrenoceptors (ARs). frontiersin.org The compound HJZ-12 showed high subtype-selectivity for both α1D- and α1A-ARs over the α1B-AR subtype. frontiersin.org

Table 2: Receptor Binding Affinity of N-Benzylpiperazine-1-carboxamide Derivatives

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ₁ Receptor | 1.6 nM nih.gov | Antagonist nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 nM nih.gov | Ligand |

| N-aryl piperazine-1-carboxamide series | CCR2 | Potent | Antagonist nih.gov |

| HJZ-12 | α1D-AR | 47.9-fold selective vs α1B | Antagonist frontiersin.org |

The interaction of N-benzylpiperazine-1-carboxamide derivatives with enzymes is another critical aspect of their preclinical evaluation. Structurally related N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease. researchgate.net

The study found that while some compounds were weak, non-selective inhibitors, others displayed moderate potency, particularly towards BuChE. researchgate.net The highest inhibitory activity against BuChE (30.06% at a concentration of 10 µM) was observed for 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid. researchgate.net This suggests that the benzylpiperazine scaffold can be tailored to target specific enzymes involved in neurodegenerative pathways.

In Vivo Animal Models for Efficacy Studies (Mechanistic and Pharmacological Effect Focus)

Following promising in vitro results, efficacy studies in animal models are conducted to understand the pharmacological effects and therapeutic potential of compounds in a whole organism.

The strong affinity of benzylpiperazine derivatives for σ₁ receptors has led to their evaluation in animal models of pain and neurodegeneration. nih.gov The selective σ₁ receptor antagonist, compound 15, produced dose-dependent antinociception and anti-allodynic effects in a mouse formalin assay of inflammatory pain and a chronic constriction injury model of neuropathic pain. nih.gov Importantly, these effects were achieved without significant sedation or impairment of locomotor responses, indicating a favorable profile for a potential analgesic. nih.gov

In the context of Alzheimer's disease, novel N,N'-disubstituted piperazine (B1678402) compounds have been tested in preclinical models. nih.gov These multi-effect drugs were shown to ameliorate both amyloid and Tau pathologies, which are hallmarks of the disease. nih.gov The treatment also prevented major brain lesions and preserved memory in these animal models, highlighting the potential of this chemical class to address complex neurodegenerative diseases. nih.gov

In oncology, the in vitro anti-proliferative and pro-apoptotic effects of piperazine derivatives have been translated into in vivo models. The α1D/1A antagonist HJZ-12 was evaluated in an estrogen/androgen-induced rat model of benign prostatic hyperplasia (BPH). frontiersin.org The compound demonstrated better performance than the existing drug naftopidil, not only by decreasing prostate weight and proliferation but also by shrinking prostate volume and inducing apoptosis in the prostate tissue. frontiersin.org

While the direct antiviral activity of this compound is not extensively documented, the broader class of N-heterocycles, which includes the piperazine ring system, is recognized for its potential as a source of antiviral agents. nih.gov Research on various heterocyclic compounds has shown efficacy against a wide range of DNA and RNA viruses, suggesting a potential avenue for future investigation for piperazine carboxamide derivatives. nih.gov

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Research Settings

The preclinical assessment of this compound involves a comprehensive characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are fundamental in establishing the relationship between the compound's concentration in the body and its pharmacological effect, thereby guiding further development. The following sections detail the preclinical evaluation of this compound and structurally related research compounds in various in vitro and in vivo models.

The absorption and distribution of this compound and similar piperazine-containing compounds are critical determinants of their therapeutic potential. Preclinical studies in animal models, typically rodents, are employed to understand how these compounds are taken up into the systemic circulation and distributed to various tissues, including the target site of action.

Research on analogous piperazine derivatives suggests that compounds with this scaffold can exhibit rapid and efficient absorption following oral administration. For instance, studies with other orally administered piperazine-containing molecules have demonstrated the ability to achieve maximal plasma concentrations (Tmax) within 0.5 to 2 hours post-administration in animal models such as mice and rats. dovepress.com The bioavailability of these compounds can vary, with some showing moderate to high oral bioavailability. nih.gov

The volume of distribution (Vd) is a key parameter that indicates the extent of a drug's distribution in the body. A high volume of distribution, often exceeding the total body water, suggests extensive tissue distribution. For lipophilic compounds like many N-benzylpiperazine derivatives, a high Vd is expected, indicating that the compound is not confined to the bloodstream but partitions into various tissues. dovepress.comnih.gov This characteristic is particularly important for drugs targeting the central nervous system (CNS), as it implies the potential to cross the blood-brain barrier. The brain-to-plasma ratio is a critical measure in this context, and for some piperazine compounds, this ratio has been shown to be significant, indicating effective brain penetration. dovepress.com

Table 1: Representative Pharmacokinetic Parameters of a Structurally Similar Piperazine Compound in Rats

| Parameter | Value |

| Tmax (oral) | 1 hour |

| Bioavailability (oral) | 52% |

| Volume of Distribution (Vd) | 6.5 L/kg |

| Brain-to-Plasma Ratio | 11 |

This data is illustrative and based on a similar piperazine compound, cariprazine, to provide context for the expected profile of this compound. dovepress.com

The metabolic stability of a research compound is a crucial factor influencing its half-life and duration of action. In vitro preclinical systems, such as liver microsomes and hepatocytes from various species (e.g., mouse, rat, human), are commonly used to assess metabolic stability and identify potential biotransformation pathways.

For compounds containing a piperazine ring and a benzyl (B1604629) group, metabolism is expected to be a significant route of clearance. Studies on structurally related molecules have indicated that the piperazine and benzyl moieties are susceptible to enzymatic modification by cytochrome P450 (CYP) enzymes. nih.gov

Investigations into the metabolism of similar compounds, such as N-benzyl-N-methylaniline, have revealed that N-dealkylation and aromatic hydroxylation are major metabolic pathways. nih.gov In the case of this compound, it is plausible that N-demethylation or N-debenzylation could occur, leading to the formation of primary or secondary amine metabolites. Additionally, hydroxylation of the benzyl ring, particularly at the para-position, is a common metabolic route for many xenobiotics. nih.gov

The rate of metabolism can be influenced by the specific substitution patterns on the piperazine and benzyl rings. For example, the presence of certain functional groups can either enhance or block metabolic attack at specific sites. The intrinsic clearance (Clint), determined from in vitro metabolic stability assays, provides an estimate of the metabolic lability of the compound. High intrinsic clearance generally translates to a shorter in vivo half-life.

Table 2: Predicted Major Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite |

| N-Demethylation | N-Benzylpiperazine-1-carboxamide |

| N-Debenzylation | N-Methylpiperazine-1-carboxamide |

| Aromatic Hydroxylation | N-(Hydroxybenzyl)-N-methylpiperazine-1-carboxamide |

These pathways are predicted based on metabolic studies of structurally similar compounds. nih.gov

Establishing that a research compound interacts with its intended biological target (target engagement) and elicits a sustained pharmacological effect (duration of action) is a cornerstone of preclinical pharmacodynamic evaluation. These studies are often conducted in animal models of a specific disease or physiological process.

For a compound like this compound, the specific biological target would dictate the design of the target engagement studies. For example, if the compound is designed as a receptor antagonist, studies might involve measuring receptor occupancy in the brain or peripheral tissues after administration. This can be achieved through techniques such as ex vivo binding assays or in vivo imaging with radiolabeled ligands.

The duration of action is determined by a combination of the compound's pharmacokinetic profile and its binding affinity for the target. A compound with a longer half-life and high target affinity is likely to have a more sustained effect. Pharmacodynamic endpoints are measured over time following drug administration to correlate the time course of the pharmacological effect with the drug's concentration in plasma or the target tissue.

In the context of CNS-active piperazine compounds, preclinical models often involve behavioral assessments to evaluate the compound's effect on specific neurological or psychiatric conditions. For instance, in models of Alzheimer's disease, related piperazine compounds have been evaluated for their ability to reduce amyloid and Tau pathology and improve cognitive function. nih.gov The duration of these effects provides insight into the compound's potential dosing regimen in future clinical studies.

Table 3: Illustrative Preclinical Pharmacodynamic Profile for a CNS-Active Piperazine Compound

| Parameter | Method | Result |

| Target Engagement | Receptor Occupancy Assay | Dose-dependent increase in target receptor occupancy in the brain. |

| Functional Outcome | Behavioral Model (e.g., Morris Water Maze) | Significant improvement in memory and learning. |

| Duration of Action | Time-course of Behavioral Effect | Pharmacological effects observed for up to 8 hours post-dose. |

This table provides a hypothetical example of a pharmacodynamic profile for a CNS-active compound to illustrate the types of preclinical assessments performed.

Computational Chemistry and Molecular Modeling of N Benzyl N Methylpiperazine 1 Carboxamide

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In studies involving piperazine (B1678402) derivatives, molecular docking has been instrumental in elucidating potential mechanisms of action by identifying key interactions with biological targets. For instance, research on various functionalized piperazine compounds has revealed their ability to bind to receptors and enzymes through a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net Docking studies on piperazine-linked derivatives have identified specific amino acid residues, such as Arg6, Trp9, and Val130, as crucial for forming stable hydrogen bonds within protein binding pockets. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the CAIX protein, docking scores ranged from -7.39 to -8.61 kcal/mol, indicating strong potential binding. nih.gov

For N-Benzyl-N-methylpiperazine-1-carboxamide, a hypothetical docking study against a relevant protein target would aim to identify similar interactions. The benzyl (B1604629) group could engage in hydrophobic or π-π stacking interactions, while the carboxamide moiety could act as a hydrogen bond donor or acceptor.

Table 1: Representative Molecular Docking Scores for Piperazine Derivatives Against CAIX Protein (Note: Data is illustrative, based on findings for related compounds)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative SA1 | -7.39 | Arg6, Trp9, Val130 |

| Derivative SA2 | -8.39 | His68, Gln71, Leu91 |

| Derivative SA7 | -8.61 | Asn66, Arg64, Pro202 |

| SLC-0111 (Reference) | -8.39 | Gln92, Ala128, Thr200 |

| Data adapted from studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the flexibility of the ligand within the binding site. nih.gov

For piperazine-containing compounds, MD simulations have been used to validate docking poses and to observe the stability of key interactions. nih.govresearchgate.net A typical simulation runs for a duration of nanoseconds, tracking the atomic movements of the ligand-protein system. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the complex remains in a consistent conformational state. Such studies have confirmed that piperazine derivatives can form stable complexes with their target proteins, reinforcing the predictions made by initial docking calculations. researchgate.net Conformational analysis of piperazine rings, in particular, has shown that substituted piperazines often prefer an axial conformation, which can influence their binding to protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use calculated molecular descriptors (physicochemical, topological, electronic) to predict the activity of new, untested compounds.

QSAR studies on 4-phenylpiperidines and 4-phenylpiperazines have successfully created models that correlate structural properties with in vivo effects on the dopaminergic system. nih.gov The models often employ statistical methods like partial least squares (PLS) regression to handle the large number of descriptors. nih.gov Key descriptors in these models frequently include measures of lipophilicity (e.g., logP), electronic properties, and steric parameters, highlighting which molecular features are critical for activity. mdpi.com A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), typically with values greater than 0.6. researchgate.net

For a series of this compound analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. This would involve synthesizing a library of related compounds, measuring their biological activity (e.g., IC₅₀ values), calculating a range of molecular descriptors, and generating a predictive equation.

Table 2: Example of a Generic QSAR Model Equation and Statistical Parameters (Note: This table is for illustrative purposes to show the format of a QSAR model)

| Model Equation | R² | Q² | R² (test set) |

| pIC₅₀ = 0.85(LogP) - 0.21(TPSA) + 1.54*(MR) - 3.12 | 0.78 | 0.71 | 0.75 |

| The equation and values are hypothetical. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. Descriptors shown are LogP (lipophilicity), TPSA (Topological Polar Surface Area), and MR (Molar Refractivity). nih.govmdpi.com |

In Silico Prediction of Research-Relevant Molecular Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the research process. rdd.edu.iq These predictions help to identify compounds with favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier (BBB) for central nervous system targets or good oral bioavailability. frontiersin.org

For piperazine derivatives, computational models are frequently used to predict key ADME parameters. Blood-brain barrier permeability is a critical property for compounds targeting the CNS. nih.gov Predictions are often based on physicochemical properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com Models like the "BOILED-Egg" plot provide a quick visual assessment of a compound's potential for gastrointestinal absorption and brain penetration. mdpi.comnih.gov Studies on piperine (B192125) analogs have shown a good correlation between in silico predictions and in vitro BBB permeability data. nih.govresearchgate.net

Table 3: Predicted Research-Relevant Properties for this compound (Note: These values are generated from computational prediction tools and are not experimental data)

| Property/Descriptor | Predicted Value | Significance in Research |

| Molecular Weight | 233.32 g/mol | Influences diffusion and transport across membranes |

| LogP (Lipophilicity) | 1.85 | Affects solubility, permeability, and protein binding |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Correlates with membrane permeability |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions |

| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions |

| Blood-Brain Barrier (BBB) Permeation | Yes (Predicted) | Indicates potential for CNS activity |

| Gastrointestinal (GI) Absorption | High (Predicted) | Suggests potential for oral bioavailability |

| Predictions generated using standard cheminformatics software based on the compound's structure. |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can provide valuable information, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive. DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule and helps identify regions prone to electrophilic or nucleophilic attack. nih.gov For N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine, a related benzylamine (B48309) compound, DFT studies were used to calculate its optimized structure and interpret its IR spectrum. nih.gov Similar studies on piperazine derivatives have employed DFT to analyze intra- and intermolecular interactions. researchgate.net

Table 4: Representative Electronic Properties from a DFT Calculation (Note: Values are hypothetical for this compound, based on typical results for similar organic molecules)

| Parameter | Calculated Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to electron-donating ability |

| Energy of LUMO | -0.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule |

| Values are illustrative and would require a specific DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for precise determination. nih.govnih.gov |

Advanced Analytical Methodologies in the Research of N Benzyl N Methylpiperazine 1 Carboxamide

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Synthesis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized molecules of N-Benzyl-N-methylpiperazine-1-carboxamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the singlet for the benzylic methylene (CH₂) protons, the complex multiplets for the piperazine (B1678402) ring protons, and a singlet for the N-methyl (CH₃) protons. Dynamic NMR studies on similar N,N'-substituted piperazines have shown that conformers resulting from the partial double bond character of the amide C-N bond can lead to the appearance of doubled signals for the piperazine ring protons, which may coalesce at higher temperatures beilstein-journals.orgresearchgate.net.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display characteristic signals for the aromatic carbons, the benzylic carbon, the piperazine ring carbons, the N-methyl carbon, and a key downfield signal for the carbonyl (C=O) carbon of the carboxamide group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | ~3.50 | Singlet | 2H |

| Piperazine Ring (CH₂) | 2.30 - 3.40 | Multiplets | 8H |

| N-Methyl (CH₃) | ~2.25 | Singlet | 3H |

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide Carbonyl (C=O) | ~165 |

| Aromatic (ipso-C) | ~138 |

| Aromatic (C₆H₅) | 127 - 129 |

| Benzylic (CH₂) | ~63 |

| Piperazine Ring (CH₂) | 45 - 55 |

| N-Methyl (CH₃) | ~46 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band around 1640-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic components and C-N stretching vibrations. For a related compound, N-benzylbenzamide, characteristic peaks include C=C aromatic stretching and C-N stretching researchgate.net.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and offers structural clues based on fragmentation patterns. Under electron ionization (EI), this compound would likely undergo characteristic fragmentation. A primary fragmentation pathway for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91. researchgate.netresearchgate.net Another common fragmentation involves cleavage of the piperazine ring. The molecular ion peak (M⁺) would confirm the compound's molecular weight.

Chromatographic Methods for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the research sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) with a C18 column is typically the method of choice. The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient mode to ensure good resolution. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which leverages the UV absorbance of the benzyl group's aromatic ring. researchgate.net Method validation would assess parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. Given its structure, this compound may be amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information from the mass spectra of the eluting peaks. unodc.orgrsc.orgresearchgate.net GC-MS methods have been successfully developed for a wide range of piperazine derivatives, demonstrating excellent separation and identification capabilities. researchgate.netrsc.org

Interactive Data Table: Typical Chromatographic Conditions for Analysis of Piperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV or DAD at ~220 nm |

| Column Temperature | 25-35 °C |

| Parameter | Typical Conditions |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial temp 100°C, ramp to 290°C |

| Injector Temp | 250 °C |

| Detector | Mass Spectrometer (EI mode) |

Bioanalytical Methods for Quantitative Analysis in Preclinical Biological Matrices

To understand the pharmacokinetic profile of this compound in preclinical research, robust and sensitive bioanalytical methods are required to quantify the compound in biological matrices such as plasma, serum, and tissue homogenates. nih.gov Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed. nih.govresearchgate.net

The development of a bioanalytical LC-MS/MS method involves several critical steps:

Sample Preparation: This step is crucial to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net

Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) and one or more characteristic product ions. This highly specific detection method minimizes matrix interference and provides excellent sensitivity. mdpi.com

Method Validation: The method must be fully validated according to regulatory guidelines to ensure its reliability. nih.gov Validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). researchgate.netnih.gov

Interactive Data Table: Key Validation Parameters for a Bioanalytical LC-MS/MS Method Based on typical requirements for preclinical assays.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy within ±20% |

| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range |

| Intra- and Inter-day Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Recovery | Consistent and reproducible extraction efficiency |

| Stability | Analyte stable in matrix during sample collection, storage, and processing |

Emerging Research Directions and Future Perspectives for N Benzyl N Methylpiperazine 1 Carboxamide As a Chemical Probe and Lead Scaffold

Design of Novel Analogues for Highly Selective Target Modulation and Phenotypic Screening

The N-Benzyl-N-methylpiperazine-1-carboxamide scaffold offers a rich platform for the design of novel analogues aimed at achieving high target selectivity. The core structure can be systematically modified to fine-tune its interaction with specific biological targets. For instance, the benzyl (B1604629) group can be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and steric interactions. nih.gov Similarly, the methyl group on the piperazine (B1678402) nitrogen can be replaced with other alkyl or aryl substituents to alter the compound's basicity and lipophilicity, which can significantly impact its target binding and pharmacokinetic profile.

A key strategy in the design of selective analogues involves structure-based drug design, where the compound is tailored to fit the binding site of a specific protein. For example, in the development of selective inhibitors for the anti-apoptotic protein Mcl-1, various benzylpiperazine derivatives were synthesized and evaluated. nih.gov This research demonstrated that subtle modifications to the benzylpiperazine core could lead to compounds with high selectivity for Mcl-1 over other Bcl-2 family proteins. nih.gov Such an approach could be applied to this compound to generate analogues with high affinity and selectivity for a desired target.

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, represents another powerful application for novel analogues of this compound. By creating a library of diverse analogues, researchers can screen for compounds that induce a desired phenotypic change, such as the inhibition of cancer cell proliferation or the protection of neurons from degeneration. The hits from such screens can then be used as chemical probes to identify the underlying biological targets and pathways.

| Structural Component | Potential Modifications | Anticipated Impact |

|---|---|---|

| Benzyl Group | Substitution with electron-donating or -withdrawing groups; replacement with other aromatic or heteroaromatic rings. | Modulation of electronic properties, steric interactions, and target binding affinity. |

| N-Methyl Group | Replacement with other alkyl, cycloalkyl, or aryl substituents. | Alteration of basicity, lipophilicity, and pharmacokinetic properties. |

| Carboxamide Linker | Replacement with other linkers such as sulfonamides or esters; introduction of conformational constraints. | Modification of bond angles, rigidity, and hydrogen bonding capacity. |

Application in Polypharmacology and Multi-Target Directed Ligand Research

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in polypharmacology—the design of single molecules that can modulate multiple biological targets. nih.govjneonatalsurg.comresearchgate.net The this compound scaffold is well-suited for the development of such multi-target directed ligands (MTDLs). mdpi.com Its modular nature allows for the incorporation of pharmacophoric features that can interact with different targets.

For example, in the context of Alzheimer's disease, researchers have designed N-benzylpiperidine analogues that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes involved in the pathology of the disease. nih.gov These compounds typically feature a core structure that can interact with the active site of AChE, along with peripheral moieties that can engage with the active site of BACE-1. nih.gov By analogy, this compound could serve as a starting point for the design of MTDLs for Alzheimer's disease or other complex disorders. The benzyl group could be optimized for interaction with one target, while the carboxamide and N-methylpiperazine moieties could be tailored to interact with a second target.

The development of MTDLs based on the this compound scaffold could offer several advantages over combination therapies, including improved efficacy, reduced potential for drug-drug interactions, and better patient compliance.

Development as Tools for Investigating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that is potent, selective, and has a well-characterized mechanism of action. Analogues of this compound have the potential to be developed into valuable chemical probes for a variety of biological targets.

For instance, highly selective inhibitors of a specific enzyme or receptor can be used to elucidate the physiological and pathological roles of that protein. By treating cells or animal models with a selective inhibitor and observing the resulting phenotypic changes, researchers can gain insights into the function of the target protein. The development of selective Mcl-1 inhibitors from a benzylpiperazine scaffold is a case in point. nih.gov

Furthermore, by attaching a fluorescent tag or a reactive group to the this compound scaffold, it could be converted into a probe for imaging or affinity-based protein profiling experiments. These techniques can be used to visualize the subcellular localization of the target protein or to identify its binding partners, respectively.

Integration with Advanced High-Throughput Screening (HTS) and Cheminformatics Approaches

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target or in a phenotypic assay. nih.govnih.gov A library of diverse analogues of this compound could be readily synthesized and screened using HTS to identify hit compounds with desired biological activities. The modular nature of the scaffold is amenable to combinatorial synthesis, allowing for the efficient generation of a large number of compounds.

Cheminformatics plays a crucial role in the analysis of HTS data and in the design of focused compound libraries. By analyzing the structure-activity relationships (SAR) of the hits from an HTS campaign, computational models can be built to predict the activity of virtual compounds. These models can then be used to prioritize the synthesis of new analogues with improved potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.